molecular formula C9H7N3O4 B11886197 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid CAS No. 106057-33-4

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid

Cat. No.: B11886197
CAS No.: 106057-33-4
M. Wt: 221.17 g/mol
InChI Key: FPJANZSAEGDDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid (: 106057-33-4) is a high-value, multifunctional heterocyclic building block in medicinal chemistry and drug discovery research. This compound features the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, which is isosteric with purine bases, allowing it to mimic adenine and guanine in molecular interactions . This core structure is found in numerous compounds with demonstrated tyrosine kinase inhibitory activity and is a key motif in the development of targeted therapies . The presence of two carboxylic acid functional groups at the 5 and 6 positions of the fused ring system provides versatile handles for synthetic modification. Researchers can leverage these groups to create amides, esters, and other derivatives, or to conjugate the scaffold to other molecular fragments via coupling reactions. This dicarboxylic acid is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106057-33-4

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-12-7-4(3-10-12)2-5(8(13)14)6(11-7)9(15)16/h2-3H,1H3,(H,13,14)(H,15,16)

InChI Key

FPJANZSAEGDDAS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Annulation onto Pyridine Precursors

A widely adopted approach involves constructing the pyrazole ring onto a preexisting pyridine scaffold. For example, 3-aminopyrazole derivatives react with substituted pyridines bearing electrophilic sites (e.g., chloro, cyano, or carbonyl groups). This method leverages the nucleophilicity of the pyrazole’s amino group to initiate cyclization.

Mechanistic Insight :
In one pathway, 2-chloro-3-cyanopyridine reacts with methylhydrazine. The hydrazine undergoes nucleophilic substitution at the chloro position, followed by intramolecular cyclization via attack on the cyano group, forming the pyrazolo[3,4-b]pyridine core. Subsequent hydrolysis of the nitrile to carboxylic acid completes the synthesis.

Pyridine Ring Formation via Cyclocondensation

Alternative routes involve cyclizing 1,3-dicarbonyl compounds with 3-aminopyrazoles. For instance, ethyl acetoacetate and 3-amino-1-methylpyrazole condense under acidic conditions, forming the pyridine ring through sequential keto-enol tautomerization and dehydration.

Key Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Catalyst : Sulfuric acid or phosphorus oxychloride

  • Temperature : 80–120°C

  • Yield : 60–75%.

Specific Preparation Methods

Direct Cyclocondensation with Dicarbonyl Reagents

A patent (EP0227932) details a one-pot synthesis starting from 1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid. The free acid is esterified and methylated simultaneously using ethanol and sulfuric acid:

  • Reaction Setup :

    • 1H-Pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid (62 g)

    • Ethanol-sulfuric acid mixture (10:1 w/w, 500 mL)

    • Reflux at 90°C for 12 hours.

  • Workup :

    • Neutralization with aqueous sodium bicarbonate

    • Extraction with dichloromethane

    • Crystallization from ethanol/water

Yield : 85% (crude), 78% after recrystallization.

Post-Synthetic Functionalization

The methyl group can be introduced via nucleophilic substitution or alkylation after cyclization. For example, treating 1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid with methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃) affords the 1-methyl derivative.

Optimization Note :
Excessive methyl iodide leads to di- or tri-methylated byproducts. Stoichiometric control (1.1 equivalents) maximizes mono-methylation yield (72%).

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages
CyclocondensationDicarboxylic acid, ethanol/H₂SO₄Reflux, 12 h78%One-pot, high purity
Pyrazole annulation2-Chloro-3-cyanopyridine, MeNH₂Ethanol, 10 h reflux65%Regioselective, scalable
Post-synthetic methylationFree acid, MeI, K₂CO₃DMF, 60°C, 6 h72%Flexible functionalization

Challenges and Optimization

Regioselectivity in Cyclization

Unsymmetrical dicarbonyl reagents (e.g., ethyl benzoylacetate) may yield regioisomers. Nuclear magnetic resonance (NMR) studies confirm that methyl groups at the 5- or 6-positions exhibit distinct δ(CH₃) shifts (~0.20 ppm difference), aiding in structural assignment.

Solvent and Catalyst Effects

Phosphorus oxychloride enhances cyclization efficiency by activating carbonyl groups but necessitates careful handling due to corrosivity. Ethanol-sulfuric acid mixtures offer milder alternatives for acid-sensitive intermediates .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Basic Information

  • Molecular Formula : C9H7N3O4
  • Molar Mass : 221.17 g/mol
  • CAS Number : 106057-33-4

Medicinal Chemistry

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid has been investigated for its pharmacological properties, particularly in the development of novel therapeutics. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties. A study focusing on the synthesis and biological evaluation of these compounds revealed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key enzymes involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of both bacterial and fungal strains.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, which may contribute to its therapeutic potential in oxidative stress-related diseases .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Modifications at different positions on the pyrazolo-pyridine ring can lead to compounds with improved efficacy against specific targets.

Example: Synthesis Pathway

A recent study outlined a synthetic route involving the reaction of this compound with different amines to produce novel derivatives with enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Aminopyrazolo[3,4-b]pyridine-5,6-dicarboxylates

  • Structure: Differs by an amino group at the 4-position and ester groups (vs. carboxylic acids) at 5,6-positions.
  • Synthesis: Produced via Aza-Diels–Alder reactions between 1,3-substituted 5-aminopyrazole-4-carbonitriles and dimethyl acetylenedicarboxylate (DMAD) in DMSO with K₂CO₃ .
  • Reactivity: The amino group enhances nucleophilicity, enabling further derivatization, while ester groups offer flexibility for hydrolysis to carboxylic acids .

1H-Pyrazolo[3,4-b]pyridine-4,5-dicarboxylates

  • Structure : Carboxylates at 4,5-positions (vs. 5,6 in the target compound).
  • Synthesis : Derived from N,N-diisopropylamidinylpyrazolimines and DMAD using ZnCl₂ catalysis in acetonitrile .
  • Applications : Positional isomerism impacts binding affinity in coordination chemistry; 4,5-dicarboxylates may exhibit distinct metal-chelating behavior compared to 5,6-substituted analogues .

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

  • Structure : Single carboxylic acid at the 3-position (vs. 5,6-dicarboxylic acids).
  • Physical Properties : Higher melting point (273–278.5°C) due to reduced steric hindrance and stronger intermolecular hydrogen bonding .
  • Applications : The 3-carboxylic acid group facilitates conjugation with amines, making it a scaffold for peptidomimetics .

Heterocyclic Dicarboxylates with Fused Ring Systems

Indeno[2,1-e]pyrazolo[3,4-b]pyridine-5(1H)-one Derivatives

  • Structure: Fused indenopyrazolopyridine core with a ketone group.
  • Synthesis: Multicomponent reactions in ionic liquids (e.g., 1,3-indanedione + aldehydes + 5-amino-3-methyl-1-phenylpyrazole) yield 75–85% efficiency .
  • Advantages : Ionic liquids enable greener synthesis with easier work-up vs. traditional solvents used for the target compound .

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structure : Imidazo[1,2-a]pyridine core with ester and nitrophenyl groups.
  • Physical Properties : Lower melting point (243–245°C) due to steric bulk and flexible side chains .
  • Spectroscopy : Distinct ¹H NMR signals (e.g., δ 1.25–1.30 for ethyl esters) differentiate it from the target compound’s aromatic proton environment .

Pyridine-Based Dicarboxylic Acids

Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid)

  • Structure : Simpler pyridine ring with carboxylates at 2,6-positions.
  • Chemical Behavior : Stronger acidity (pKa ~2.3) due to symmetrical electron-withdrawing groups, contrasting with the fused pyrazolo ring’s electron-rich nature in the target compound .
  • Applications : Widely used as a chelator in lanthanide chemistry, whereas the target compound’s fused structure may favor selective interactions with biological targets .

Data Tables

Table 2: Physical and Chemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid Not reported 252.20 (calculated) 5,6-dicarboxylic acids
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 273–278.5 177.16 3-carboxylic acid
Diethyl imidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 522.52 5,6-diesters, cyano

Biological Activity

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid is a bicyclic compound characterized by a pyrazolo[3,4-b]pyridine core with two carboxylic acid groups. This structural feature enhances its solubility and potential for biological interactions through hydrogen bonding with various biological targets. The compound has garnered attention for its diverse biological activities and potential pharmaceutical applications.

  • Molecular Formula : C₉H₇N₃O₄
  • Molar Mass : 221.17 g/mol
  • CAS Number : 106057-33-4
PropertyValue
Molecular FormulaC₉H₇N₃O₄
Molar Mass221.17 g/mol
CAS Number106057-33-4

Antitumor Activity

Research has indicated that derivatives of 1-methyl-1H-pyrazolo[3,4-b]pyridine compounds exhibit significant antitumor properties. For instance, compound 15y , a derivative, demonstrated an IC₅₀ value of 0.2 nM as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer progression. This compound effectively inhibited TBK1 downstream signaling in various cancer cell lines, including A172 and U87MG .

Antiviral Activity

The compound has also shown promising antiviral properties. Research highlighted the antiviral activity of certain pyrazolo[3,4-b]pyridine derivatives against viruses such as hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). For instance, specific derivatives exhibited high efficacy against HSV-1 with significant reductions in viral titers in infected cell lines .

Structure-Activity Relationships (SAR)

The biological activities of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives can be attributed to their structure. Modifications at specific positions on the pyrazole and pyridine rings significantly influence their reactivity and biological interactions. For example, the presence of different substituents can enhance or diminish the compound's ability to interact with target enzymes or receptors .

Case Study 1: TBK1 Inhibition

In a study investigating the structure–activity relationships of pyrazolo[3,4-b]pyridine derivatives, compound 15y was identified as a lead compound for immune-related drug discovery due to its remarkable inhibition of TBK1 activity and subsequent effects on cancer cell proliferation. The study utilized computer-aided drug design (CADD) to optimize the compound's structure for enhanced activity against TBK1 .

Case Study 2: Antiviral Efficacy

Another research effort focused on synthesizing and evaluating various pyrazolo[3,4-b]pyridine derivatives for their antiviral activities against multiple viral strains. The results indicated that certain compounds exhibited higher antiviral efficacy than commercial agents, suggesting their potential as therapeutic candidates for viral infections .

Q & A

Q. How are factorial design principles applied to optimize reaction conditions for scale-up?

  • Methodological Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent ratio effects on yield. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 5 mol% catalyst, ethanol/water 3:1), validated via three replicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.